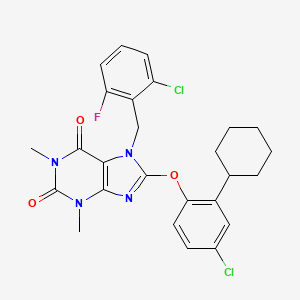![molecular formula C19H19Cl2NO3 B4301669 ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301669.png)
ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate
説明
Ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate, commonly known as DCM, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DCM is a member of the benzoylurea family of insecticides and is widely used in agriculture to control pests.
作用機序
DCM inhibits the activity of chitin synthase, an enzyme responsible for the synthesis of chitin in insects. Chitin is a critical component of the insect exoskeleton, and its inhibition leads to the death of the insect. DCM has also been found to disrupt the molting process in insects, leading to their death.
Biochemical and Physiological Effects
DCM has been found to have no significant toxic effects on mammals, birds, or fish. However, it has been found to be highly toxic to bees and other pollinators. DCM has also been found to have a low environmental impact due to its low persistence in the environment.
実験室実験の利点と制限
DCM has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high purity level. However, DCM has some limitations, including its toxicity to bees and other pollinators, which limits its use in field experiments.
将来の方向性
There are several future directions for the research on DCM. One area of research is the development of new insecticides based on the structure of DCM. Another area of research is the investigation of the effects of DCM on non-target organisms, such as bees and other pollinators. Additionally, there is a need for further research on the mechanism of action of DCM and its potential use in integrated pest management strategies.
Conclusion
In conclusion, DCM is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been found to be effective against a wide range of pests and has shown promising results as a potential insecticide. However, its toxicity to bees and other pollinators limits its use in field experiments. Further research is needed to develop new insecticides based on the structure of DCM and investigate its effects on non-target organisms.
科学的研究の応用
DCM has been extensively studied for its insecticidal properties and has shown promising results as a potential insecticide. It has been found to be effective against a wide range of pests, including caterpillars, aphids, and whiteflies. DCM acts by inhibiting the synthesis of chitin, a key component of the insect exoskeleton, leading to the death of the insect.
特性
IUPAC Name |
ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-3-25-18(23)11-17(13-6-4-12(2)5-7-13)22-19(24)15-10-14(20)8-9-16(15)21/h4-10,17H,3,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNBPROOYWWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-(2-chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B4301598.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4301608.png)
![ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoate](/img/structure/B4301618.png)
![ethyl 2-[(3-oxocyclohex-1-en-1-yl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4301621.png)
![ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301642.png)
![N'-cyclopentylidene-2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetohydrazide](/img/structure/B4301646.png)
![4-hydroxy-4-methyl-3-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4301653.png)
![N-(2,4-dimethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4301656.png)
![ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B4301660.png)
![ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate](/img/structure/B4301662.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylbutanamide](/img/structure/B4301663.png)
![6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4301665.png)

![5-{4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4301680.png)